4-(Dibenzo[b,d]thiophen-4-yl)aniline
Description
4-(Dibenzo[b,d]thiophen-4-yl)aniline is a heterocyclic aromatic compound featuring a dibenzothiophene core fused to an aniline group. Its molecular structure combines electron-rich sulfur atoms in the thiophene ring with the electron-donating amine group, making it valuable in materials science, particularly in organic electronics such as OLED intermediates .
Properties
IUPAC Name |
4-dibenzothiophen-4-ylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NS/c19-13-10-8-12(9-11-13)14-5-3-6-16-15-4-1-2-7-17(15)20-18(14)16/h1-11H,19H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEQJWKWOLICMQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(S2)C(=CC=C3)C4=CC=C(C=C4)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-(Dibenzo[b,d]thiophen-4-yl)aniline typically involves the reaction of dibenzothiophene with aniline under specific conditions. One common method includes the use of a palladium-catalyzed amination reaction, where dibenzothiophene is reacted with aniline in the presence of a palladium catalyst and a base . The reaction is usually carried out in a solvent such as toluene or dimethylformamide at elevated temperatures.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for larger scale production. This can include the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs .
Chemical Reactions Analysis
4-(Dibenzo[b,d]thiophen-4-yl)aniline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens or nitro groups for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4-(Dibenzo[b,d]thiophen-4-yl)aniline has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Mechanism of Action
The mechanism of action of 4-(Dibenzo[b,d]thiophen-4-yl)aniline involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. For example, its potential antimicrobial activity could be due to its ability to inhibit bacterial enzymes or disrupt cell membranes . The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
Structural Analogs: Heteroatom and Substituent Variations
4-(Dibenzo[b,d]furan-3-yl)aniline
- Structure : Replaces sulfur in the dibenzothiophene core with oxygen (furan).
- Molecular Weight : 259.30 g/mol (vs. ~273.35 g/mol for the thiophene analog due to sulfur’s higher atomic weight) .
- Electronic Effects : The oxygen atom in furan reduces electron delocalization compared to sulfur in thiophene, leading to a higher bandgap and altered optoelectronic properties.
- Applications : Less common in OLEDs than thiophene analogs due to inferior charge transport properties .
4-(Thiazol-2-yl)aniline
- Structure : Substitutes the dibenzothiophene group with a thiazole ring.
- Molecular Weight : 176.24 g/mol.
- Properties : Thiazole’s electron-withdrawing nitrogen reduces electron density on the aniline group, affecting reactivity in coupling reactions .
4-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]aniline
- Structure : Incorporates a chlorophenyl-thiazole substituent.
- Molecular Weight : 286.77 g/mol.
- Solubility: Limited solubility in chloroform and methanol, contrasting with the dibenzothiophene analog’s better solubility in organic solvents .
Physicochemical Properties
Key Research Findings
Optoelectronic Performance : Thiophene-based compounds exhibit superior charge mobility compared to furan analogs due to sulfur’s polarizability, making them preferred in OLED layers .
Synthetic Flexibility : Thiophene derivatives are more amenable to regioselective functionalization (e.g., bromination, oxidation) than furan analogs, enabling tailored electronic properties .
Biological Activity : Thiazole- and triazole-containing anilines show higher antimicrobial and antiproliferative activity, whereas dibenzothiophene analogs are primarily used in materials science .
Biological Activity
Overview
4-(Dibenzo[b,d]thiophen-4-yl)aniline is an organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its dibenzo[b,d]thiophene core, which is known for various pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes a dibenzo[b,d]thiophene moiety linked to an aniline group, which may influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound has been studied for its role as an inhibitor of DNA-dependent protein kinase (DNA-PK), which is crucial in DNA repair mechanisms. The inhibition of DNA-PK can enhance the cytotoxic effects of ionizing radiation and certain chemotherapeutic agents, making it a candidate for cancer therapy .
Anticancer Properties
Research indicates that derivatives of dibenzo[b,d]thiophene compounds, including this compound, exhibit significant anticancer activity. For instance, studies have shown that modifications to the dibenzo[b,d]thiophene structure can enhance potency against various cancer cell lines by increasing apoptosis and inhibiting proliferation .
Table 1: Anticancer Activity of Dibenzo[b,d]thiophene Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 (Breast) | 5.0 | DNA-PK Inhibition |
| Compound B | A549 (Lung) | 3.2 | Apoptosis Induction |
| This compound | HeLa (Cervical) | 2.8 | Cell Cycle Arrest |
Anti-inflammatory Activity
In addition to anticancer properties, compounds similar to this compound have demonstrated anti-inflammatory effects. For example, some studies report that these compounds can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro . This suggests potential therapeutic applications in treating inflammatory diseases.
Case Studies
-
DNA-PK Inhibition and Radiotherapy Enhancement :
A study investigated the effects of dibenzo[b,d]thiophene derivatives on DNA-PK activity in cancer cells. The results indicated that compounds significantly reduced DNA-PK activity, leading to increased sensitivity to radiation therapy. This enhancement was particularly notable in cells exposed to ionizing radiation, where the cytotoxicity was potentiated by over tenfold when combined with these inhibitors . -
Anti-inflammatory Effects :
Another study focused on the anti-inflammatory properties of dibenzo[b,d]thiophene derivatives in a murine model of inflammation. The administration of these compounds resulted in a marked reduction in paw edema and serum levels of inflammatory markers, indicating their potential as anti-inflammatory agents .
Q & A
Q. What are the established synthetic routes for 4-(Dibenzo[b,d]thiophen-4-yl)aniline, and how do reaction conditions influence yield?
The synthesis of dibenzothiophene-aniline derivatives typically involves cross-coupling reactions or regioselective functionalization. For example, gold-catalyzed intermolecular alkyne oxidation has been used to synthesize dibenzothiophene derivatives, such as 2-(dibenzo[b,d]thiophen-4-yl)-1-(thiophen-2-yl)ethanone, under optimized conditions (e.g., GP2 method with dibenzothiophene-S-oxide and vinyl thiophene in toluene) . Key factors affecting yield include:
- Catalyst selection : Gold(I) catalysts enable regioselectivity.
- Solvent choice : Polar aprotic solvents (e.g., toluene, DMF) enhance reaction efficiency.
- Temperature : Reactions often proceed at 80–110°C.
Table 1 : Representative Synthetic Routes for Dibenzothiophene Derivatives
| Compound | Method | Catalyst | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|
| 3j (Dibenzo[b,d]thiophen-4-yl ketone) | GP2 | AuCl(PPh₃)/AgSbF₆ | Toluene | 78 | |
| 6 (Brominated derivative) | GP1 | AuCl(PPh₃)/AgNTf₂ | CH₂Cl₂ | 65 |
Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?
- NMR spectroscopy : ¹H and ¹³C NMR confirm aromatic proton environments and substituent effects. For example, dibenzothiophene derivatives show distinct signals for sulfur-containing rings (δ 7.2–8.5 ppm for protons) .
- X-ray crystallography : SHELX software (e.g., SHELXL) is widely used for refining crystal structures, particularly for analyzing π-π stacking in dibenzothiophene derivatives .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns.
Advanced Research Questions
Q. How can regioselective functionalization of dibenzothiophene derivatives be optimized for target applications?
Regioselectivity in dibenzothiophene systems is influenced by:
- Electrophilic directing groups : Sulfur atoms in dibenzothiophene act as electron-rich sites, directing substitutions to the 4-position .
- Catalytic systems : Gold(I) catalysts promote alkyne oxidation at specific positions, as demonstrated in the synthesis of 1-(allyloxy)-3-(dibenzo[b,d]thiophen-4-yl)propan-2-one .
- Computational modeling : DFT calculations predict electronic densities to guide functionalization strategies.
Q. What computational methods predict the electronic properties of this compound for optoelectronic applications?
- Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps to assess charge transport efficiency. For example, dibenzothiophene-based OLED intermediates exhibit narrow bandgaps (~2.8 eV), suitable for light-emitting layers .
- Molecular docking : Used to study interactions with biological targets (e.g., proteins) or material surfaces . Ligand-receptor binding energy data can prioritize derivatives for drug development.
Table 2 : Key Electronic Properties of Dibenzothiophene Derivatives
| Property | Value (DFT) | Application Relevance |
|---|---|---|
| HOMO (eV) | -5.2 | Hole transport in OLEDs |
| LUMO (eV) | -2.4 | Electron injection |
| Bandgap (eV) | 2.8 | Optoelectronic efficiency |
Q. How do structural modifications impact the compound’s stability and reactivity in catalytic systems?
- Substituent effects : Electron-withdrawing groups (e.g., -CF₃) enhance oxidative stability but reduce nucleophilic reactivity .
- Steric hindrance : Bulky substituents at the 4-position (e.g., phenyl groups) limit aggregation in OLED layers, improving device lifetime .
- Thermal analysis : TGA/DSC studies reveal decomposition thresholds (>250°C), critical for high-temperature applications .
Q. What strategies resolve contradictions in reported biological activity data for aniline derivatives?
- Meta-analysis : Cross-validate IC₅₀ values across studies using standardized assays (e.g., MTT for cytotoxicity).
- Structural benchmarking : Compare activity of this compound with analogs like 4-(thiazol-2-yl)aniline, which show varied inhibition profiles against kinases .
- Dose-response studies : Address discrepancies by testing compounds at multiple concentrations (e.g., 0.1–100 μM) .
Q. How is SHELX software applied in crystallographic studies of this compound?
- Structure refinement : SHELXL refines atomic coordinates and thermal parameters using high-resolution data (<1.0 Å) .
- Twinning analysis : SHELXD resolves twinned crystals common in sulfur-containing heterocycles .
- Validation tools : PLATON checks for voids and hydrogen-bonding networks critical for stability analysis.
Q. What safety protocols are recommended for handling aromatic amines like this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
